molecular formula C10H14BBrO2 B8532397 4-Bromo-2,6-diethylphenylboronic acid

4-Bromo-2,6-diethylphenylboronic acid

Cat. No.: B8532397
M. Wt: 256.93 g/mol
InChI Key: KHXZGRYSDWFUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-diethylphenylboronic acid (C₁₀H₁₄BBrO₂, molecular weight ≈ 256.92 g/mol) is a boronic acid derivative characterized by a bromine atom at the para position and ethyl groups at the ortho positions of the phenyl ring. This compound is synthesized via lithiation of 4-bromo-2,6-diethyl-1-iodobenzene in tetrahydrofuran (THF) at low temperatures, followed by reaction with a boronate ester . Its sterically hindered structure, due to the ethyl substituents, makes it valuable in Suzuki-Miyaura cross-coupling reactions, where controlled reactivity and selectivity are critical for constructing complex organic molecules.

Properties

Molecular Formula

C10H14BBrO2

Molecular Weight

256.93 g/mol

IUPAC Name

(4-bromo-2,6-diethylphenyl)boronic acid

InChI

InChI=1S/C10H14BBrO2/c1-3-7-5-9(12)6-8(4-2)10(7)11(13)14/h5-6,13-14H,3-4H2,1-2H3

InChI Key

KHXZGRYSDWFUSS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1CC)Br)CC)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The electronic and steric properties of boronic acids are heavily influenced by substituents. Below is a comparative analysis of 4-bromo-2,6-diethylphenylboronic acid and structurally related compounds (Table 1):

Table 1: Key Properties of 4-Bromo-2,6-diethylphenylboronic Acid and Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Notes
4-Bromo-2,6-diethylphenylboronic acid Br (para), Et (ortho) C₁₀H₁₄BBrO₂ 256.92 High steric hindrance; moderate solubility in organic solvents. Reactivity in Suzuki couplings may require optimized conditions .
4-Bromo-2,6-difluorophenylboronic acid Br (para), F (ortho) C₆H₄BBrF₂O₂ 236.81 Electron-withdrawing F groups enhance electrophilicity of boron. Lower steric hindrance enables faster coupling reactions .
4-Bromo-2,5-dimethylphenylboronic acid Br (para), Me (ortho) C₈H₁₀BBrO₂ 227.88 Methyl groups offer moderate steric hindrance. Widely used in pharmaceutical intermediates .
B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid Br (para), F (ortho, meta) C₆H₂BBrF₄O₂ 272.79 High electron deficiency due to multiple F substituents. Suitable for electron-poor coupling partners .

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